molecular formula C23H20N2O4S B3632598 4-Methyl-3-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid CAS No. 532982-25-5

4-Methyl-3-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid

Cat. No.: B3632598
CAS No.: 532982-25-5
M. Wt: 420.5 g/mol
InChI Key: NRIZWODFSQNDOD-UHFFFAOYSA-N
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Description

4-Methyl-3-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid is a complex organic compound with a unique structure that includes a phenoxymethyl group, a benzoyl group, and a carbamothioylamino group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Friedel-Crafts acylation of 4-methylbenzoic acid with 4-(phenoxymethyl)benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction forms the key intermediate, which is then subjected to further reactions to introduce the carbamothioylamino group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

4-Methyl-3-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in protein-ligand binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-3-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzoic acid: A simpler analog with a single methyl group attached to the benzoic acid core.

    4-(Phenoxymethyl)benzoic acid: Contains the phenoxymethyl group but lacks the carbamothioylamino group.

    4-Methyl-3-nitrobenzoic acid: Similar structure but with a nitro group instead of the carbamothioylamino group.

Uniqueness

4-Methyl-3-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid is unique due to the presence of the carbamothioylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with

Properties

IUPAC Name

4-methyl-3-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S/c1-15-7-10-18(22(27)28)13-20(15)24-23(30)25-21(26)17-11-8-16(9-12-17)14-29-19-5-3-2-4-6-19/h2-13H,14H2,1H3,(H,27,28)(H2,24,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIZWODFSQNDOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=S)NC(=O)C2=CC=C(C=C2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361686
Record name 4-methyl-3-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

532982-25-5
Record name 4-methyl-3-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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